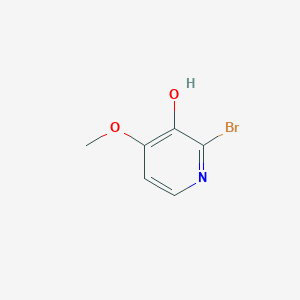

2-Bromo-4-methoxypyridin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

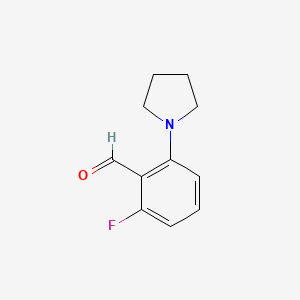

2-Bromo-4-methoxypyridin-3-ol is an organic compound that has gained increasing attention in the field of scientific research due to its wide range of applications in various fields, including the pharmaceutical industry, chemical synthesis, materials science, and catalysis. It has the empirical formula C6H6BrNO2 and a molecular weight of 204.02 .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methoxypyridin-3-ol can be represented by the SMILES stringCOc1c(O)ccnc1Br . The InChI key for this compound is DOXWIDZUNWGGBU-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

2-Bromo-4-methoxypyridin-3-ol is a solid compound . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available.Aplicaciones Científicas De Investigación

Chemical Synthesis

2-Bromo-4-methoxypyridin-3-ol is often used in chemical synthesis . It can serve as a building block for creating more complex molecules, particularly in the field of medicinal chemistry.

2. Development of p38α Mitogen Activated Protein Kinase Inhibitors This compound has been used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors have potential therapeutic applications in treating cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Life Science Research

Scientists with expertise in life sciences use this compound in their research . While the specific applications can vary greatly, it’s likely that it’s used in studying biological processes at the molecular level .

Material Science Research

In the field of material science, this compound could be used in the development and testing of new materials . Its chemical properties might influence the characteristics of the resulting materials .

Chromatography

Chromatography is a laboratory technique for the separation of a mixture. 2-Bromo-4-methoxypyridin-3-ol could potentially be used in chromatography research .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent . It might also be used in method development and validation .

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-4-methoxypyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJIGRUZHKUPJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methoxypyridin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-butyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2402158.png)

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2402160.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2402161.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2402162.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2402172.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2402177.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402179.png)

![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2402181.png)